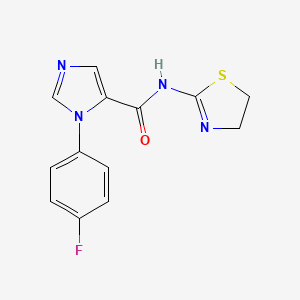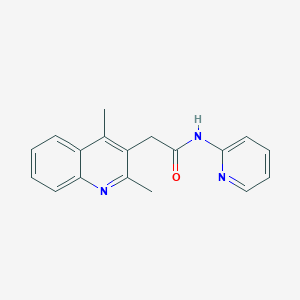![molecular formula C16H15NO4 B7454380 ethyl (E)-3-[4-(furan-2-carbonylamino)phenyl]prop-2-enoate](/img/structure/B7454380.png)
ethyl (E)-3-[4-(furan-2-carbonylamino)phenyl]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (E)-3-[4-(furan-2-carbonylamino)phenyl]prop-2-enoate, also known as ethyl ferulate, is a natural compound found in various plants. It is a derivative of ferulic acid, which is a well-known antioxidant and anti-inflammatory agent. Ethyl ferulate has gained attention in recent years due to its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Ethyl ferulate has been studied for its potential applications in various scientific research fields. In biochemistry, it has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of oxidative stress-related diseases, such as cancer and cardiovascular diseases. In physiology, it has been studied for its effects on glucose metabolism and insulin sensitivity, which make it a potential candidate for the treatment of type 2 diabetes. Ethyl ferulate has also been studied for its potential applications in food preservation, due to its antimicrobial properties.
Wirkmechanismus
The mechanism of action of ethyl (E)-3-[4-(furan-2-carbonylamino)phenyl]prop-2-enoate ferulate is not fully understood, but it is believed to be related to its antioxidant and anti-inflammatory properties. Ethyl ferulate can scavenge free radicals and inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and tissues. It can also inhibit the activity of pro-inflammatory enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which can cause inflammation and tissue damage.
Biochemical and Physiological Effects:
Ethyl ferulate has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce the production of ROS and pro-inflammatory cytokines. In vivo studies have shown that it can improve glucose metabolism and insulin sensitivity, reduce inflammation and oxidative stress, and protect against cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl ferulate has several advantages for lab experiments. It is a natural compound, which makes it more biocompatible and less toxic than synthetic compounds. It is also relatively easy to synthesize and purify, which makes it more accessible for research purposes. However, there are also some limitations to using ethyl (E)-3-[4-(furan-2-carbonylamino)phenyl]prop-2-enoate ferulate in lab experiments. Its solubility in aqueous solutions is limited, which can affect its bioavailability and efficacy. Its stability in different pH and temperature conditions is also not well understood, which can affect its reproducibility and reliability.
Zukünftige Richtungen
There are several future directions for the research on ethyl (E)-3-[4-(furan-2-carbonylamino)phenyl]prop-2-enoate ferulate. One direction is to investigate its potential applications in the treatment of cancer and cardiovascular diseases, particularly in combination with other natural compounds or conventional therapies. Another direction is to study its effects on the gut microbiome and its potential applications in the treatment of gut-related diseases, such as inflammatory bowel disease. Further studies are also needed to elucidate its mechanism of action and its stability in different conditions, in order to improve its efficacy and reliability as a research tool.
Synthesemethoden
Ethyl ferulate can be synthesized through the esterification of ferulic acid with ethanol in the presence of a strong acid catalyst. The reaction can be carried out under reflux conditions, and the product can be purified through recrystallization or column chromatography. The purity of ethyl (E)-3-[4-(furan-2-carbonylamino)phenyl]prop-2-enoate ferulate can be determined through various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Eigenschaften
IUPAC Name |
ethyl (E)-3-[4-(furan-2-carbonylamino)phenyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-2-20-15(18)10-7-12-5-8-13(9-6-12)17-16(19)14-4-3-11-21-14/h3-11H,2H2,1H3,(H,17,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXCWWFRCJTYGL-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)methyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7454305.png)
![tert-butyl N-[3-(ethylcarbamoyl)phenyl]carbamate](/img/structure/B7454311.png)
![[2-(4-Methylpiperidin-1-yl)-2-oxoethyl] 1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxylate](/img/structure/B7454317.png)
![3-[[(1-Benzylpyrazol-4-yl)methyl-methylamino]methyl]-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7454321.png)
![N-(3-morpholin-4-ylpropyl)-5-phenyl-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7454328.png)

![3-chloro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B7454355.png)
![5-bromo-N-[2-(cyclopropylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B7454363.png)
![Morpholin-4-yl[2-(phenylamino)phenyl]methanone](/img/structure/B7454365.png)


![[2-(3-Ethylanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7454392.png)

![N-[3-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7454399.png)